3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromophenyl group and a diethoxyphenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization reactions with other compounds or undergo ring-opening under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl and diethoxyphenyl groups may facilitate binding to biological macromolecules, influencing their function. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(4-fluorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of bromine.
3-(4-methylphenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-22-15-10-7-13(11-16(15)23-4-2)18-20-17(21-24-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSRJQXEWNNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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